Chlorotris(triphenylphosphine)rhodium(I)
Overview
Description
Preparation Methods
Chlorotris(triphenylphosphine)rhodium(I) can be synthesized by reacting rhodium(III) chloride hydrate with an excess of triphenylphosphine in ethanol . The reaction conditions typically involve heating the mixture to about 30°C in the first stage, further heating to about 75°C in the second stage, and maintaining the temperature between 80 to 110°C . The crystalline precipitate obtained is then cooled and filtered . Industrial production methods follow similar procedures but are optimized for yield and quality, ensuring the crystalline product is easy to filter and handle .
Chemical Reactions Analysis
Chlorotris(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:
Hydrogenation: It is a highly effective catalyst for the hydrogenation of alkenes and alkynes.
Hydrofunctionalization: It catalyzes hydroacylation (hydroformylation) and hydrosilylation reactions across double bonds.
Decarbonylation: It is used as a decarbonylation reagent.
Allylic Alkylation: It facilitates chemoselective allylic alkylations.
Common reagents used in these reactions include hydrogen gas for hydrogenation, and various substrates such as alkenes, alkynes, and allylic compounds. The major products formed depend on the specific reaction but often include hydrogenated alkanes, hydroacylated products, and hydrosilylated compounds .
Scientific Research Applications
Chlorotris(triphenylphosphine)rhodium(I) has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Chlorotris(triphenylphosphine)rhodium(I) exerts its catalytic effects involves the coordination of the rhodium center with the substrate, followed by oxidative addition, migratory insertion, and reductive elimination steps . The molecular targets include alkenes and alkynes, and the pathways involved are primarily those of hydrogenation and hydrofunctionalization .
Comparison with Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I) is unique due to its high activity and selectivity in hydrogenation reactions. Similar compounds include:
Tris(triphenylphosphine)rhodium(III) chloride: Less active in hydrogenation but used in other catalytic processes.
Tris(triphenylphosphine)iridium(I) chloride: Similar in structure but used for different catalytic applications.
Palladium(II) complexes: Widely used in cross-coupling reactions but less effective in hydrogenation.
Chlorotris(triphenylphosphine)rhodium(I) stands out for its ease of preparation, high catalytic activity, and broad applicability in both laboratory and industrial settings .
Properties
IUPAC Name |
rhodium;triphenylphosphane;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBERHIJABFXGRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H45ClP3Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893902 | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
925.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark burgundy-red or orange solid; [Merck Index] Dark red odorless crystals; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Chlorotris(triphenylphosphine)rhodium(I) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19564 | |
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CAS No. |
14694-95-2 | |
Record name | Chlorotris(triphenylphosphine)rhodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014694952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(triphenylphosphine)rhodium (I) chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROTRIS(TRIPHENYLPHOSPHINE)RHODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FV534BKEV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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